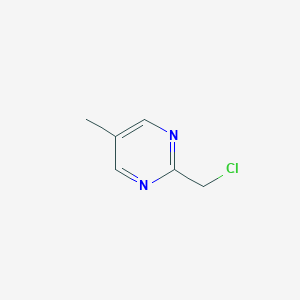

2-(Chloromethyl)-5-methylpyrimidine

Description

BenchChem offers high-quality 2-(Chloromethyl)-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNMMHYLAVKZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562986 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126504-85-6 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-5-methylpyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-5-methylpyrimidine

Abstract

2-(Chloromethyl)-5-methylpyrimidine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive chloromethyl group appended to an electron-deficient pyrimidine core, renders it a highly versatile electrophilic intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental chemical properties, reactivity, synthesis, and key applications. We delve into the mechanistic underpinnings of its reactivity, present generalized protocols for its synthesis and characterization, and discuss its instrumental role in the construction of complex, biologically active molecules. This document is structured to serve as a practical and authoritative resource, combining established data with field-proven insights to facilitate its effective use in research and development.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's basic properties are foundational to its successful application in any research endeavor. 2-(Chloromethyl)-5-methylpyrimidine is registered under CAS Number 126504-85-6.[1] The structural and key physicochemical data, computed by PubChem, are summarized below to provide a clear reference point for experimental design.[1]

Chemical Structure

The molecule consists of a pyrimidine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methyl group (-CH₃).[1]

Caption: 2D structure of 2-(Chloromethyl)-5-methylpyrimidine.

Data Summary Table

The following table consolidates the key identifiers and computed physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine.

| Property | Value | Source |

| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | PubChem[1] |

| CAS Number | 126504-85-6 | PubChem[1] |

| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |

| Molecular Weight | 142.58 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CN=C(N=C1)CCl | PubChem[1] |

| InChI Key | DNNMMHYLAVKZJE-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Reactivity and Mechanistic Insights

The synthetic utility of 2-(Chloromethyl)-5-methylpyrimidine stems directly from the reactivity of its chloromethyl group, which is significantly enhanced by the electronic nature of the pyrimidine ring.

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This inductive effect (-I effect) pulls electron density away from the rest of the ring, including the C2 carbon to which the chloromethyl group is attached. This polarization makes the methylene carbon (the 'CH₂' part) highly electrophilic and thus an excellent target for nucleophilic attack. The chlorine atom, being a good leaving group, facilitates this process.

Consequently, the primary mode of reaction for this compound is nucleophilic substitution (Sₙ2) . A wide variety of nucleophiles—including amines, thiols, alcohols, and carbanions—can readily displace the chloride ion to form a new carbon-nucleophile bond. This versatility allows for the facile introduction of the 5-methylpyrimidin-2-ylmethyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

Caption: General workflow for nucleophilic substitution reactions.

Synthesis and Experimental Protocols

The synthesis of 2-(Chloromethyl)-5-methylpyrimidine is not widely detailed in standard literature, often being cited in patents as a key intermediate. However, its synthesis can be logically inferred from established methods for the chlorination of activated methyl groups on heterocyclic systems. A common and effective approach involves the radical chlorination of 2,5-dimethylpyrimidine.

Generalized Synthesis Protocol: Radical Chlorination

This protocol describes a representative method for synthesizing 2-(Chloromethyl)-5-methylpyrimidine from 2,5-dimethylpyrimidine. The causality behind this choice is the selective reactivity of the methyl group at the 2-position, which is more activated towards radical abstraction due to the electronic influence of the adjacent nitrogen atoms.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene.

-

Ensure the setup is in a well-ventilated fume hood and protected from light to prevent uncontrolled side reactions.

Step 2: Initiation

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.05 eq).

-

Begin heating the mixture to reflux (the specific temperature depends on the solvent) to initiate the decomposition of the initiator and generate radicals.

Step 3: Chlorination

-

Slowly bubble chlorine gas (Cl₂) through the refluxing solution or, for a safer and more controlled laboratory-scale reaction, add a chlorinating agent like N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise.

-

The rationale for using NCS is its ability to provide a low, steady concentration of chlorine radicals, which minimizes over-chlorination and the formation of dichlorinated or trichlorinated byproducts.

Step 4: Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts (e.g., succinimide if NCS was used).

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Step 5: Purification

-

Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 2-(Chloromethyl)-5-methylpyrimidine.

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The primary value of 2-(Chloromethyl)-5-methylpyrimidine is as a versatile intermediate for building more complex molecules with potential biological activity.[3] Its structure is a key component in the synthesis of various targeted therapeutic agents.

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2] 2-(Chloromethyl)-5-methylpyrimidine serves as an ideal starting point for introducing the pyrimidin-2-ylmethyl group, which can bind to the hinge region of protein kinases.

-

Agrochemicals: This compound is also referenced in patent literature as an intermediate in the production of insecticides and other agrochemical products.[3]

-

Antimicrobial and Anti-malarial Agents: While not the exact compound, the closely related 2-chloro-5-(chloromethyl)pyridine is used to synthesize hydrazone derivatives that have shown promising antimicrobial and anti-malarial effects.[4] This highlights the general utility of the chloromethyl-heterocycle motif in generating libraries of bioactive compounds for screening.

Spectroscopic Characterization

Structural confirmation of 2-(Chloromethyl)-5-methylpyrimidine relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected characteristics can be predicted based on its structure.

-

Mass Spectrometry (MS): GC-MS data is available, which is crucial for confirming the molecular weight.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142.58. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect three distinct signals: a singlet for the methyl protons (-CH₃), a singlet for the methylene protons (-CH₂Cl), and two signals (likely singlets or narrow doublets) for the two non-equivalent aromatic protons on the pyrimidine ring.

-

¹³C NMR: Six distinct carbon signals would be expected, corresponding to the four unique carbons of the pyrimidine ring, the methyl carbon, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching characteristic of the pyrimidine ring, and a C-Cl stretching band.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-(Chloromethyl)-5-methylpyrimidine is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, the compound presents significant hazards.[1]

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Due to its corrosive and irritant properties, the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[5]

Storage and Stability

To maintain its integrity and purity, 2-(Chloromethyl)-5-methylpyrimidine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is often recommended by suppliers.[7] The compound is reactive and should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

References

- EvitaChem. 2-(Chloromethyl)-5-methylpyridine (EVT-291693).

-

PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

Sources

- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 1384430-75-4|2-(Chloromethyl)-5-methylpyrimidine hydrochloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methylpyrimidine from 2-hydroxy-5-methylpyrimidine

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 2-(chloromethyl)-5-methylpyrimidine, a crucial intermediate in the development of various pharmaceutical agents. The primary focus is on the conversion of 2-hydroxy-5-methylpyrimidine to the target compound. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses critical process parameters and safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance of 2-(Chloromethyl)-5-methylpyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules. The specific functionalization of this heterocycle is paramount in modulating pharmacological activity. 2-(Chloromethyl)-5-methylpyrimidine serves as a versatile building block, with the chloromethyl group acting as a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups. This strategic importance necessitates a robust and well-understood synthetic route to ensure high purity and yield, which are critical for downstream applications in drug discovery and development.[1][2]

Reaction Mechanism and Theoretical Framework

The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is a classic transformation in heterocyclic chemistry. The tautomeric nature of 2-hydroxypyrimidine, existing in equilibrium with its pyrimidone form, is central to its reactivity. The chlorination of the hydroxyl group is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[3][4][5]

The reaction is believed to proceed via a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl group of the pyrimidine is converted into a better leaving group.[6][7] The lone pair of electrons on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This is followed by the nucleophilic attack of a chloride ion, resulting in the substitution of the phosphoryl group and the formation of the 2-chloro derivative.

In the context of converting 2-hydroxy-5-methylpyrimidine to 2-(chloromethyl)-5-methylpyrimidine, a one-pot reaction is often not feasible due to the different reaction conditions required for the chlorination of the hydroxyl group and the chlorination of the methyl group. Therefore, a two-step process is generally preferred. However, for the purpose of this guide, we will focus on the initial and critical step of converting the hydroxyl group to a chlorine atom, which is a common industrial process. Subsequent radical chlorination of the methyl group is a separate, well-documented transformation.[8]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and scalable method for the synthesis of 2-chloro-5-methylpyrimidine from 2-hydroxy-5-methylpyrimidine. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-hydroxy-5-methylpyrimidine | ≥98% | e.g., Sigma-Aldrich | Ensure dryness before use. |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | e.g., Sigma-Aldrich | Highly corrosive and water-reactive.[9][10][11][12] |

| Pyridine (optional, as a base) | Anhydrous | e.g., Sigma-Aldrich | Can catalyze the reaction.[3][13] |

| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | As a solvent for extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | N/A | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | N/A | For drying the organic phase. |

Step-by-Step Methodology

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. It is crucial to ensure all glassware is thoroughly dried to prevent the violent reaction of POCl₃ with water.[9][10] The system is then purged with an inert gas, such as nitrogen or argon, to maintain an anhydrous environment.

-

Reagent Addition: 2-hydroxy-5-methylpyrimidine (1.0 eq) is charged into the flask. Phosphorus oxychloride (3.0-5.0 eq) is added to the dropping funnel. The flask is cooled in an ice bath to 0°C. The POCl₃ is then added dropwise to the flask with vigorous stirring. The excess POCl₃ serves as both a reagent and a solvent.[3] The addition of an organic base like pyridine (1.0 eq) can be beneficial in some cases to neutralize the HCl generated during the reaction, though it is not always necessary.[3][14]

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 100-110°C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[15][16]

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature. In a separate, large beaker, a significant amount of crushed ice is prepared. The cooled reaction mixture is very slowly and carefully poured onto the crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully to control the effervescence.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-chloro-5-methylpyrimidine can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

Data Presentation and Expected Outcomes

| Parameter | Expected Value/Observation |

| Reaction Time | 2-6 hours |

| Yield | 75-90% (based on analogous reactions) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Purity (by HPLC) | >98% after purification |

| Key Analytical Data | Consistent with the structure of 2-chloro-5-methylpyrimidine (NMR, MS)[15][17] |

Safety and Hazard Considerations

-

Phosphorus oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[9][10][11][12] It must be handled with extreme care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

-

Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This must be performed slowly and with adequate cooling and ventilation.

-

Waste Disposal: All waste materials, including residual POCl₃ and acidic aqueous layers, must be neutralized and disposed of in accordance with institutional and local safety regulations.

Conclusion

The synthesis of 2-chloro-5-methylpyrimidine from 2-hydroxy-5-methylpyrimidine is a critical transformation for the advancement of various drug discovery programs. The protocol detailed in this guide, grounded in established chemical principles and analogous transformations, provides a reliable and scalable method for obtaining this key intermediate. By understanding the underlying mechanism and adhering to the safety precautions, researchers can confidently and efficiently produce high-purity 2-chloro-5-methylpyrimidine for their downstream applications.

References

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. Google Patents.

- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. Google Patents.

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. ResearchGate. Available at: [Link]

-

2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem. PubChem. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. MDPI. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. NJ.gov. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

- Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides.

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. ResearchGate. Available at: [Link]

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

-

Phosphorus oxychloride - Lanxess. Lanxess. Available at: [Link]

- KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents. Google Patents.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride: Synthesis of Novel Phosphoric Acid Esters of 4-Hydroxy-2-quinolone | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. Google Patents.

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. lanxess.com [lanxess.com]

- 12. opcw.org [opcw.org]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its pyrimidine core, a privileged scaffold in numerous biologically active compounds, combined with a reactive chloromethyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.

Core Properties

A foundational understanding of the physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine is essential for its handling and application in synthesis.

| Property | Value | Source |

| CAS Number | 126504-85-6 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.58 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Solubility | Soluble in common organic solvents | - |

Synthesis of 2-(Chloromethyl)-5-methylpyrimidine

While specific literature detailing the synthesis of 2-(Chloromethyl)-5-methylpyrimidine is not abundant, a robust synthetic strategy can be inferred from established protocols for analogous compounds, particularly 2-chloro-5-(chloromethyl)pyridine. The most plausible route involves the direct chlorination of 2,5-dimethylpyrimidine.

Proposed Synthetic Pathway: Radical Chlorination

The chlorination of the methyl group at the 2-position is anticipated to proceed via a free radical mechanism. This is a common and effective method for the side-chain halogenation of alkyl-substituted heteroaromatics.

Caption: Proposed synthesis of 2-(Chloromethyl)-5-methylpyrimidine.

Detailed Experimental Protocol (Analogous)

This protocol is adapted from procedures for the synthesis of similar chloromethylated heterocycles. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is recommended.

Materials:

-

2,5-dimethylpyrimidine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(Chloromethyl)-5-methylpyrimidine.

Reactivity and Mechanistic Insights

The primary site of reactivity for 2-(Chloromethyl)-5-methylpyrimidine is the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electron-deficient due to the electron-withdrawing effects of both the chlorine atom and the pyrimidine ring. This makes it highly susceptible to attack by a wide range of nucleophiles.

Caption: General scheme for nucleophilic substitution.

This reactivity is the cornerstone of its utility as a synthetic intermediate. Common nucleophiles include:

-

Alcohols (R-OH): To form ether linkages.

-

Amines (R-NH₂): To form secondary or tertiary amines.

-

Thiols (R-SH): To form thioethers.

-

Cyanide (CN⁻): To introduce a nitrile group, which can be further elaborated.

The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles, leading to an inversion of stereochemistry if a chiral center were present.

Applications in Drug Discovery and Agrochemicals

The pyrimidine moiety is a common feature in many approved drugs and agrochemicals. 2-(Chloromethyl)-5-methylpyrimidine serves as a valuable starting material for the synthesis of novel derivatives with potential biological activity. Its ability to introduce the 5-methylpyrimidin-2-ylmethyl scaffold into larger molecules is of particular interest.

While specific drugs or commercial agrochemicals directly derived from this intermediate are not prominently documented, its structural motifs are present in various classes of bioactive compounds. For instance, the related compound 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of neonicotinoid insecticides.[1]

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-5.0 ppm. - A singlet for the methyl protons (-CH₃) around δ 2.3-2.6 ppm. - Two singlets or a pair of doublets for the pyrimidine ring protons in the aromatic region (δ 8.0-9.0 ppm). |

| ¹³C NMR | - A signal for the chloromethyl carbon around δ 45-55 ppm. - A signal for the methyl carbon around δ 15-25 ppm. - Signals for the pyrimidine ring carbons in the range of δ 120-170 ppm. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (142.58 g/mol ), with a characteristic M+2 peak due to the ³⁷Cl isotope. |

| IR Spec. | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - A C-Cl stretching vibration. |

Safety and Handling

2-(Chloromethyl)-5-methylpyrimidine is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

2-(Chloromethyl)-5-methylpyrimidine is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its utility is primarily derived from the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution. While detailed experimental data for this specific compound is limited in the public domain, analogous synthetic procedures and predictable reactivity patterns provide a solid foundation for its use in the laboratory. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

-

PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals. [Link]

Sources

Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrimidine: A Technical Guide for Researchers

Molecular Structure and Physicochemical Properties

2-(Chloromethyl)-5-methylpyrimidine possesses a distinct molecular architecture that dictates its spectroscopic behavior. The pyrimidine ring, a diazine heterocycle, is substituted at the 2-position with a chloromethyl group and at the 5-position with a methyl group.

Molecular Diagram:

Caption: 2D Structure of 2-(Chloromethyl)-5-methylpyrimidine.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine [1]

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.58 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine |

| CAS Number | 126504-85-6 |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-(Chloromethyl)-5-methylpyrimidine based on the analysis of related compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 2-(Chloromethyl)-5-methylpyrimidine would exhibit three distinct signals.

Table 2: Predicted ¹H NMR Spectral Data for 2-(Chloromethyl)-5-methylpyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~8.6 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are expected to be in a similar chemical environment and appear as a singlet. In the related compound, 2-chloro-5-methylpyridine, the aromatic protons appear in the range of 7.13-8.18 ppm[2]. |

| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyrimidine ring. For 2-(chloromethyl)pyridine hydrochloride, this signal appears at 5.245 ppm. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons at the 5-position are expected to appear as a singlet in the aliphatic region. In 2-chloro-5-methylpyridine, the methyl signal is at 2.27 ppm[2]. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-(Chloromethyl)-5-methylpyrimidine is predicted to show five signals, corresponding to the five unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data for 2-(Chloromethyl)-5-methylpyrimidine

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~165 | C-2 | The carbon atom attached to the chloromethyl group and flanked by two nitrogen atoms is expected to be significantly deshielded. |

| ~158 | C-4, C-6 | The two equivalent methine carbons in the pyrimidine ring are predicted to have similar chemical shifts. |

| ~130 | C-5 | The carbon atom bearing the methyl group is expected to be in this region. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. |

| ~17 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)-5-methylpyrimidine is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C=C, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands for 2-(Chloromethyl)-5-methylpyrimidine

| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Data |

| 3100-3000 | Aromatic C-H stretch | Characteristic for C-H bonds in aromatic rings. |

| 2980-2850 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methyl and chloromethyl groups. |

| 1600-1450 | C=N and C=C stretching | These bands are characteristic of the pyrimidine ring vibrations. Substituted pyrimidines typically show multiple bands in this region. |

| ~1450 | -CH₂- scissoring | Bending vibration of the methylene group. |

| ~1380 | -CH₃ bending | Symmetric bending of the methyl group. |

| 800-600 | C-Cl stretch | A strong absorption band is expected in this region for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Chloromethyl)-5-methylpyrimidine, a GC-MS spectrum is noted to be available on SpectraBase, indicating its suitability for this technique[1]. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectral Data for 2-(Chloromethyl)-5-methylpyrimidine

| m/z | Ion | Rationale |

| 142/144 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 107 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 93 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical, leading to the stable 5-methylpyrimidine cation. |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-(Chloromethyl)-5-methylpyrimidine in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-(Chloromethyl)-5-methylpyrimidine. These should be adapted and optimized for the specific instrumentation available.

NMR Spectroscopy Protocol

I. Sample Preparation:

-

Weigh 5-10 mg of 2-(Chloromethyl)-5-methylpyrimidine into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

II. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

III. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.5 s

-

Spectral Width: 220 ppm

IR Spectroscopy Protocol (Thin Film Method)

I. Sample Preparation:

-

Dissolve a small amount (a few milligrams) of 2-(Chloromethyl)-5-methylpyrimidine in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

II. Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate.

GC-MS Protocol

I. Sample Preparation:

-

Prepare a dilute solution of 2-(Chloromethyl)-5-methylpyrimidine (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

II. GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-(Chloromethyl)-5-methylpyrimidine. While experimentally obtained data is paramount for definitive structural confirmation, the information presented herein, grounded in the spectroscopic data of analogous compounds and fundamental principles, offers a reliable framework for the characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical starting point for researchers working with this and related pyrimidine derivatives.

References

-

PubChem. 2-Chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine: Physicochemical Properties and Analytical Protocols

An authoritative guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known physical and chemical properties of 2-(Chloromethyl)-5-methylpyrimidine. It details established methodologies for its analysis and characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

2-(Chloromethyl)-5-methylpyrimidine is a substituted pyrimidine that serves as a key heterocyclic building block in organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its physical properties and a robust framework for its analysis are paramount for its effective utilization in research and development.

This guide synthesizes the available technical data for 2-(Chloromethyl)-5-methylpyrimidine, providing a reliable reference for its handling, characterization, and application in experimental workflows. It also outlines detailed, self-validating protocols for the determination of its fundamental properties.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine are summarized below. These data are essential for stoichiometric calculations, reaction setup, and safety assessments.

Table 1: Chemical Identifiers and Properties of 2-(Chloromethyl)-5-methylpyrimidine [1]

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine |

| CAS Number | 126504-85-6 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Canonical SMILES | CC1=CN=C(N=C1)CCl |

| InChI Key | DNNMMHYLAVKZJE-UHFFFAOYSA-N |

| Boiling Point | 192 °C |

| Density | 1.189 g/cm³ |

Note: Melting point, appearance, and solubility data are not consistently available from reviewed sources. The protocols in Section 2 outline methods for experimental determination.

Section 2: Experimental Determination of Physical Properties

To ensure the quality and consistency of experimental outcomes, the direct determination of key physical properties is often necessary. The following section provides validated, step-by-step protocols for researchers.

Protocol for Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp, narrow melting range is expected.

Causality of Experimental Design: This protocol utilizes a capillary-based method, a standard for obtaining accurate melting points for small amounts of organic compounds. The gradual heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 2-(Chloromethyl)-5-methylpyrimidine sample is completely dry and finely powdered. If necessary, crush any crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom, sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute. Note the temperature at which the sample melts.

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20 °C of the approximate melting point found in the previous step.

-

Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Assessment

Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation.

Causality of Experimental Design: This protocol provides a systematic approach to assess solubility across a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane). Using a fixed solute-to-solvent ratio allows for a standardized comparison. Visual inspection is a rapid and effective initial screening method.

Step-by-Step Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes, each containing 1 mL of a different test solvent.

-

Sample Addition: Add approximately 10 mg of 2-(Chloromethyl)-5-methylpyrimidine to each test tube.

-

Initial Observation: Observe if the compound dissolves immediately at room temperature.

-

Agitation: If not fully dissolved, vortex or shake the tube vigorously for 1-2 minutes.

-

Gentle Heating: If the compound remains insoluble, gently warm the test tube in a water bath (not exceeding the solvent's boiling point) and observe any changes.

-

Classification: Record the solubility for each solvent as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Caption: Workflow for Qualitative Solubility Testing.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-(Chloromethyl)-5-methylpyrimidine requires instrumental analysis. The following protocols outline standard procedures.

Protocol for ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

Causality of Experimental Design: The choice of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte peaks. A small amount of tetramethylsilane (TMS) is often used as an internal standard to calibrate the chemical shift scale to 0 ppm. The expected ¹H NMR spectrum of 2-(Chloromethyl)-5-methylpyrimidine should show distinct signals corresponding to the methyl protons, the chloromethyl protons, and the aromatic protons on the pyrimidine ring.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition involves a set number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks to determine the relative ratios of the different types of protons. Calibrate the chemical shift axis using the residual solvent peak or an internal standard.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating volatile compounds and confirming their molecular weight and fragmentation patterns.

Causality of Experimental Design: GC is ideal for separating thermally stable and volatile compounds like 2-(Chloromethyl)-5-methylpyrimidine. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The mass spectrometer then ionizes the eluted components, separating the resulting ions by their mass-to-charge ratio. This provides a unique "fingerprint" (mass spectrum) for the compound, confirming its identity and molecular weight.[1]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100-500 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program starts at a low temperature, ramps to a high temperature to ensure elution of the compound, and then holds. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-250).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The GC separates the components of the sample, and the mass spectrometer acquires mass spectra for the compounds as they elute from the column.

-

Data Analysis: Identify the peak corresponding to 2-(Chloromethyl)-5-methylpyrimidine by its retention time. Analyze the associated mass spectrum, looking for the molecular ion peak (M⁺) at approximately m/z 142 and characteristic fragment ions to confirm the structure.

Section 4: Safety and Handling

2-(Chloromethyl)-5-methylpyrimidine is classified with significant hazards and must be handled with appropriate precautions.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Handling Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling Practices: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(Chloromethyl)-5-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2-(chloromethyl)-5-methylpyrimidine, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for determining its solubility in various organic solvents. This approach equips researchers with the necessary tools and theoretical framework to effectively work with this compound in a laboratory and developmental setting.

Introduction: The Significance of 2-(Chloromethyl)-5-methylpyrimidine and Its Solubility

2-(Chloromethyl)-5-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group on a pyrimidine core, makes it a versatile building block for synthesizing a wide range of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]

The solubility of 2-(chloromethyl)-5-methylpyrimidine in organic solvents is a critical physicochemical parameter that influences its utility in various stages of drug discovery and development. Understanding its solubility profile is paramount for:

-

Reaction Kinetics and Yield: Ensuring that the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and maximizing product yield.

-

Purification Processes: Solubility data guides the selection of appropriate solvents for crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For preclinical and clinical studies, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and delivery systems is a key determinant of bioavailability.

-

Predictive Modeling: Experimental solubility data can be used to develop and refine computational models that predict the solubility of related compounds, thereby accelerating the drug discovery process.[2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The overall process of dissolution involves the breaking of intermolecular forces in the solid lattice (solute-solute interactions) and in the solvent (solvent-solvent interactions), followed by the formation of new interactions between the solute and solvent molecules (solute-solvent interactions).

Molecular Structure and Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine

To predict the solubility of 2-(chloromethyl)-5-methylpyrimidine, it is essential to first analyze its molecular structure and key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [5] |

| Molecular Weight | 142.58 g/mol | [5] |

| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms in the pyrimidine ring) | [5] |

| Polar Surface Area | 25.78 Ų | [5] |

The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity to the molecule and provides sites for hydrogen bonding with protic solvents. The chloromethyl group is also polar and can participate in dipole-dipole interactions. The methyl group, on the other hand, is nonpolar and contributes to the hydrophobic character of the molecule.

Predicting Solubility in Different Classes of Organic Solvents

Based on its structure, we can make the following predictions about the solubility of 2-(chloromethyl)-5-methylpyrimidine:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. The nitrogen atoms of the pyrimidine ring can accept hydrogen bonds from the solvent, which should promote solubility. Therefore, moderate to good solubility is expected in polar protic solvents. Studies on other pyrimidine derivatives have shown that solubility in methanol generally increases with temperature.[6][7]

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. The polar nature of 2-(chloromethyl)-5-methylpyrimidine, arising from the pyrimidine ring and the chloromethyl group, suggests that it will likely exhibit good solubility in these solvents due to favorable dipole-dipole interactions. For many pyrimidine derivatives, the order of solubility has been observed as DMF > methanol.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polarity of 2-(chloromethyl)-5-methylpyrimidine, it is expected to have low solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Given the presence of a chloro-substituent on the target molecule, some degree of favorable interaction can be expected. Solubility in these solvents is likely to be intermediate.

Experimental Determination of Solubility Profile

To obtain a definitive solubility profile, experimental determination is essential. The shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11] This method is suitable for compounds with solubilities above 10 mg/L.[12]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-(chloromethyl)-5-methylpyrimidine (of known purity)

-

High-purity organic solvents of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(chloromethyl)-5-methylpyrimidine to a vial. An excess is confirmed when undissolved solid remains visible after the equilibration period.

-

Precisely add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield consistent solubility values.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense a clear, particle-free filtrate into a clean container.

-

-

Gravimetric Analysis:

-

Using a calibrated pipette, transfer a precise volume of the clear filtrate into a pre-weighed evaporating dish.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[13]

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-(chloromethyl)-5-methylpyrimidine is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility is calculated by dividing the mass of the dissolved compound by the volume of the filtrate that was evaporated.

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

-

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 2-(Chloromethyl)-5-methylpyrimidine at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Observations |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | |

| Ethanol | 24.5 | [Experimental Value] | ||

| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Value] | |

| Dimethylformamide (DMF) | 36.7 | [Experimental Value] | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | ||

| Moderately Polar | Dichloromethane | 9.1 | [Experimental Value] | |

| Tetrahydrofuran (THF) | 7.5 | [Experimental Value] | ||

| Nonpolar | Toluene | 2.4 | [Experimental Value] | |

| Hexane | 1.9 | [Experimental Value] |

(Note: The values in the "Solubility" column are placeholders for experimentally determined data.)

The results should be analyzed in the context of the theoretical principles discussed earlier. A correlation between solvent polarity (as indicated by the dielectric constant) and solubility should be examined. Any deviations from the expected trends should be noted and potentially explained by specific solute-solvent interactions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(chloromethyl)-5-methylpyrimidine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental methodology, researchers can obtain the critical data needed to optimize reaction conditions, purification strategies, and formulation development. The detailed shake-flask protocol serves as a self-validating system to ensure the generation of accurate and reliable solubility data, which is indispensable for the successful application of this important synthetic intermediate in the field of drug discovery.

References

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Monteiro, P. F., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(4), 747-755.

- U.S. Environmental Protection Agency. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14686698, 2-(Chloromethyl)-5-methylpyrimidine. Retrieved from [Link].

- Baluja, S., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1029.

-

U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations, Title 40, § 799.6784 TSCA water solubility: Column elution method; shake flask method. Retrieved from [Link].

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link].

- Hughes, D. L., et al. (2020).

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link].

-

Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70258-18-3, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link].

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research, 8(4), 838-851.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 581719, 2-Chloro-5-methylpyrimidine. Retrieved from [Link].

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link].

- Van der Maelen, C., et al. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(1), 84-93.

- Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link].

- Regulations.gov. (2018).

-

ResearchGate. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link].

- AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

-

ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved from [Link].

-

Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link].

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- University of Toronto. (2023). Experiment: Solubility of Organic & Inorganic Compounds.

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. bioassaysys.com [bioassaysys.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. scribd.com [scribd.com]

Electron-withdrawing nature of the pyrimidine ring in 2-(chloromethyl)pyrimidine.

An In-depth Technical Guide to the Electron-Withdrawing Nature of the Pyrimidine Ring in 2-(Chloromethyl)pyrimidine

Executive Summary

This technical guide provides a detailed examination of the intrinsic electronic properties of the pyrimidine ring and its profound influence on the reactivity of the attached chloromethyl group in 2-(chloromethyl)pyrimidine. As a pivotal building block in medicinal chemistry, understanding the electron-withdrawing nature of the pyrimidine core is fundamental to its strategic application in the synthesis of complex, biologically active molecules.[1][2] This document, intended for researchers, chemists, and drug development professionals, synthesizes theoretical principles with practical, field-proven insights into the molecule's reactivity, spectroscopic characterization, and synthetic utility. We will explore the causality behind its enhanced susceptibility to nucleophilic attack, provide validated experimental protocols, and illustrate its role in the development of therapeutic agents.

The Pyrimidine Scaffold: An Electron-Deficient Nucleus in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of natural nucleobases like cytosine, thymine, and uracil, as well as a multitude of synthetic therapeutic agents.[2][3][4] Its prevalence stems from its unique electronic architecture. As a 1,3-diazine, the pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, significantly polarizing the C-N bonds and reducing the overall electron density of the aromatic system.[5][6]

This electron deficiency has several critical consequences:

-

Reduced Basicity: The pKa of protonated pyrimidine is approximately 1.23-1.3, making it a much weaker base than pyridine (pKa ≈ 5.30).[3][5][7] The lone pair electrons on the nitrogen atoms are less available for protonation due to the inductive pull of the second nitrogen.

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles compared to benzene.[3][5] Electrophilic substitution, when it does occur, is directed to the C-5 position, which is the least electron-deficient carbon atom.[3]

-

Activation towards Nucleophilic Aromatic Substitution: Conversely, the positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are highly electron-deficient and are thus activated towards attack by nucleophiles.[3]

The following diagram illustrates the resonance contributors of the pyrimidine ring, highlighting the localization of partial positive charges on the C-2, C-4, and C-6 positions, which visually represents the ring's electron-deficient character.

Caption: Resonance contributors illustrating electron deficiency.

Activating the Chloromethyl Group: A Mechanistic Perspective

In 2-(chloromethyl)pyrimidine, the chloromethyl group is situated at the highly electron-deficient C-2 position. This strategic placement is key to its utility as a synthetic intermediate. The pyrimidine ring acts as a potent electron sink, inductively pulling electron density away from the attached -CH₂Cl group.

This inductive pull creates a significant dipole moment, rendering the methylene carbon (-CH₂-) highly electrophilic. Consequently, this carbon becomes exceptionally susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.[8] The electron-withdrawing pyrimidine ring stabilizes the transition state of this reaction, thereby lowering the activation energy and facilitating a rapid substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Lynchpin Intermediate: A Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Complex Molecule Synthesis

In the intricate world of synthetic organic chemistry, the strategic value of a versatile intermediate cannot be overstated. 2-(Chloromethyl)-5-methylpyrimidine emerges as one such pivotal building block, a linchpin in the construction of a diverse array of biologically active molecules. While its pyridine analogue, 2-chloro-5-chloromethylpyridine, has been more extensively documented as a precursor to neonicotinoid insecticides, the pyrimidine counterpart holds significant, and arguably underexplored, potential in both agrochemical and pharmaceutical research and development.[1][2]

This technical guide, curated for the discerning eye of researchers and drug development professionals, moves beyond a cursory overview. It delves into the synthetic nuances, reactivity, and strategic applications of 2-(Chloromethyl)-5-methylpyrimidine, offering field-proven insights grounded in established chemical principles. Herein, we explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for harnessing the synthetic power of this versatile intermediate.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[3] |

| Molecular Weight | 142.59 g/mol | PubChem[3] |

| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | PubChem[3] |

| CAS Number | 126504-85-6 | PubChem[3] |

| Appearance | Not explicitly stated, likely a solid or oil | Inferred |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Chloromethyl)-5-methylpyrimidine is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]

Synthesis of 2-(Chloromethyl)-5-methylpyrimidine: A Tale of Two Pathways

While direct, peer-reviewed synthetic procedures for 2-(Chloromethyl)-5-methylpyrimidine are not abundantly available, logical and effective pathways can be extrapolated from the well-documented synthesis of its pyridine and pyrimidine analogues.[4] Two primary routes, starting from either 2,5-dimethylpyrimidine or 2-(hydroxymethyl)-5-methylpyrimidine, present the most viable options.

Route 1: Radical Chlorination of 2,5-Dimethylpyrimidine

This approach leverages the free-radical chlorination of the methyl group at the 2-position of the pyrimidine ring. The choice of chlorinating agent and radical initiator is critical to ensure selectivity and minimize side reactions.

Reaction Scheme:

Caption: Radical chlorination of 2,5-dimethylpyrimidine.

Detailed Experimental Protocol (Adapted from Analogous Reactions):

-

Reaction Setup: To a solution of 2,5-dimethylpyrimidine in an inert solvent such as carbon tetrachloride or benzene, add a suitable chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

-

Initiation: Introduce a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Conditions: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel or by vacuum distillation to yield 2-(Chloromethyl)-5-methylpyrimidine.

Causality Behind Experimental Choices:

-

Chlorinating Agent: NCS and SO₂Cl₂ are preferred for their ability to provide a controlled source of chlorine radicals, which allows for more selective chlorination of the methyl group over the pyrimidine ring itself.

-

Radical Initiator: AIBN or BPO are used to initiate the radical chain reaction at a manageable rate upon heating.

-